Methyl 3-[(4-methylpiperazin-1-yl)carbonyl]-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-methylpiperazino)carbonyl]-5-nitrobenzoate is a complex organic compound that features a nitrobenzoate core with a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-methylpiperazino)carbonyl]-5-nitrobenzoate typically involves the following steps:
Esterification: Formation of the ester group.
Piperazine Derivatization: Introduction of the piperazine moiety.
Common reagents used in these steps include nitric acid for nitration, methanol for esterification, and 4-methylpiperazine for the final derivatization step. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, followed by purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methylpiperazino)carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 3-[(4-methylpiperazino)carbonyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-[(4-methylpiperazino)carbonyl]-5-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-methylpiperazino)benzoate
- Methyl 4-(4-methylpiperazino)benzoate
- Methyl 3-(4-piperazinyl)benzoate
Uniqueness
Methyl 3-[(4-methylpiperazino)carbonyl]-5-nitrobenzoate is unique due to the presence of both a nitro group and a piperazine moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C14H17N3O5 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
methyl 3-(4-methylpiperazine-1-carbonyl)-5-nitrobenzoate |
InChI |
InChI=1S/C14H17N3O5/c1-15-3-5-16(6-4-15)13(18)10-7-11(14(19)22-2)9-12(8-10)17(20)21/h7-9H,3-6H2,1-2H3 |
InChI Key |
WAFVDTBHORAOJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.